molecular formula C17H13ClN4OS B294728 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294728
M. Wt: 356.8 g/mol
InChI Key: NUQFPQACZTZNQO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the desired product with excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, inhibiting their activity, and disrupting essential biological processes. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, which confer distinct biological activities and chemical properties

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-2-23-14-10-6-4-8-12(14)16-21-22-15(19-20-17(22)24-16)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3

InChI Key

NUQFPQACZTZNQO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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